2-(Isoquinolin-1-yloxy)acetaldehyde
Description
2-(Isoquinolin-1-yloxy)acetaldehyde is an organic compound featuring an acetaldehyde backbone substituted with an isoquinolin-1-yloxy group.
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-isoquinolin-1-yloxyacetaldehyde |
InChI |
InChI=1S/C11H9NO2/c13-7-8-14-11-10-4-2-1-3-9(10)5-6-12-11/h1-7H,8H2 |
InChI Key |
SVLZNUVTXPKMMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2OCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(Isoquinolin-1-yloxy)acetaldehyde with structurally or functionally related aldehydes and derivatives.
Acetaldehyde
- Structure : Simplest aldehyde (CH₃CHO).
- Properties : Boiling point 20.1°C; highly volatile and reactive. Acts as a precursor in atmospheric chemistry and industrial processes (e.g., acetic acid synthesis), though its industrial use is declining .
- Health Effects: Classified as carcinogenic; indoor exposure exceeds outdoor levels due to sources like combustion and ethanol metabolism .
- Key Difference: The absence of complex substituents in acetaldehyde contrasts with the isoquinoline-derived bulkiness of this compound, which likely reduces volatility and alters solubility.
Malonaldehyde
- Structure : Dialdehyde (OHC-CH₂-CHO).
- Properties : Less stable than acetaldehyde; prone to polymerization. Used in laboratory research, often generated from tetraethoxypropane .
- Health Effects: Limited exposure data, but malonaldehyde is a biomarker of lipid peroxidation.
- Key Difference: The dual aldehyde groups in malonaldehyde enhance cross-linking reactivity, unlike the single aldehyde in this compound, which is modified for targeted interactions.
Metaldehyde
- Structure : Cyclic tetramer of acetaldehyde.
- Properties : Used as a molluscicide; decomposes into acetaldehyde and paraldehyde upon heating .
- Key Difference: Metaldehyde’s macrocyclic structure confers stability under ambient conditions, whereas this compound’s linear structure with an aromatic substituent may favor specific binding interactions.
Substituted Acetaldehydes
- Examples: 2-(2-Oxopyrrolidin-1-yl)acetaldehyde: Molecular weight 127.14 g/mol; lab use (e.g., synthetic intermediates) .
- Comparison: These derivatives share the acetaldehyde core but differ in substituents. The isoquinoline-1-yloxy group in this compound introduces aromaticity and possible π-π stacking interactions, unlike the pyrrolidone or methoxynaphthalene groups in others.
Isoquinolin-yl-Acetamides
- Structure: Acetamide derivatives with isoquinoline substituents .
- Key Difference: While this compound retains an aldehyde group, isoquinolin-yl-acetamides feature amide linkages, enhancing hydrogen-bonding capacity and stability. This structural variation may influence their respective roles in drug discovery.
Data Table: Comparative Properties of Selected Aldehydes
Research Findings and Implications
- Reactivity: The isoquinoline-1-yloxy group in this compound may enhance electrophilicity at the aldehyde carbon, facilitating nucleophilic additions—a trait less pronounced in simpler aldehydes like acetaldehyde.
- Stability : Bulky substituents likely reduce volatility compared to acetaldehyde, aligning with trends observed in substituted derivatives like 2-(2-methoxynaphthalen-1-yl)acetaldehyde .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
